In-Depth Technical Guide to Boc-D-Phe-Pro-OSu in Biochemistry
In-Depth Technical Guide to Boc-D-Phe-Pro-OSu in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-D-Phe-Pro-OSu, a specialized chemical reagent utilized in the field of peptide synthesis. The document details its chemical properties, applications in biochemistry and drug development, and provides detailed experimental protocols for its use.
Introduction to Boc-D-Phe-Pro-OSu
Boc-D-Phe-Pro-OSu, with the full chemical name (2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate, is a dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of a D-phenylalanine residue and a D-proline residue. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activated form allows for the efficient incorporation of the D-Phe-Pro dipeptide unit into a growing peptide chain.
The inclusion of D-amino acids, such as D-phenylalanine and D-proline, into peptide sequences is a key strategy in drug design to enhance metabolic stability by reducing susceptibility to proteolytic degradation. The D-Phe-Pro motif, in particular, has been associated with peptides exhibiting antimicrobial and cell-penetrating properties.
Chemical and Physical Properties
A summary of the key quantitative data for Boc-D-Phe-Pro-OSu and its constituent components is presented below. This data is essential for reaction calculations and for understanding the reagent's characteristics.
| Property | Boc-D-Phe-Pro-OSu | Boc-D-Phe-OSu | Boc-D-Pro-OSu |
| CAS Number | Not available | 3674-18-8 | 102185-34-2 |
| Molecular Formula | C₂₃H₂₉N₃O₇ | C₁₈H₂₂N₂O₆ | C₁₄H₂₀N₂O₆ |
| Molecular Weight | 459.50 g/mol | 362.38 g/mol | 312.31 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Soluble in DMF, NMP, DCM | Soluble in Dioxane, DCM | Soluble in organic solvents |
| Storage | -20°C, under inert gas | -20°C | -20°C |
Applications in Biochemistry and Drug Development
The primary application of Boc-D-Phe-Pro-OSu is in the synthesis of modified peptides. The incorporation of the D-Phe-Pro moiety can confer desirable pharmacokinetic properties to therapeutic peptide candidates.
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Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.
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Antimicrobial Peptides (AMPs): The D-Phe-Pro motif has been identified in peptides with antimicrobial activity. These peptides often act by disrupting the bacterial cell membrane.
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Cell-Penetrating Peptides (CPPs): The inclusion of D-amino acids and specific sequences like D-Pro-L-Pro can facilitate the cellular uptake of peptides, making them valuable vectors for intracellular drug delivery.[1] Peptides containing D-amino acids have shown enhanced cellular uptake compared to their L-counterparts.
Experimental Protocols
The following sections provide detailed methodologies for the use of Boc-protected and OSu-activated amino acids and dipeptides in Boc-based solid-phase peptide synthesis (SPPS).
General Workflow for Boc-SPPS
The diagram below illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy.
Protocol for Coupling of Boc-D-Phe-Pro-OSu
This protocol outlines the steps for coupling the activated dipeptide onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
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Peptide-resin with a free amine group
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Boc-D-Phe-Pro-OSu
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N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Dichloromethane (DCM)
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Diisopropylethylamine (DIEA)
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Trifluoroacetic acid (TFA)
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SPPS reaction vessel
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
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Boc Deprotection:
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Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
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Drain the solution.
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Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
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Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times).
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Neutralization:
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Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes.
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Wash the resin with DMF (3-5 times).
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Perform a Kaiser test to confirm the presence of a free amine.
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Coupling Reaction:
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Dissolve Boc-D-Phe-Pro-OSu (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
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Add the solution to the neutralized peptide-resin.
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Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a Kaiser test (the test should be negative, indicating the absence of free amines).
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Washing:
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After the coupling is complete, drain the reaction solution.
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Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
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Cycle Repetition or Final Cleavage:
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If the synthesis is to continue, proceed to the next deprotection step (Step 2).
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If the peptide sequence is complete, proceed to the final cleavage and deprotection of side-chains.
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Signaling Pathway Involvement
Peptides containing D-Phe-Pro motifs, particularly those designed as cell-penetrating peptides (CPPs), can be utilized to deliver therapeutic cargo into cells. The internalization of many CPPs occurs via endocytosis. The diagram below illustrates a simplified model of CPP-mediated cargo delivery via the endocytic pathway.
In this pathway, the CPP, containing the D-Phe-Pro motif, facilitates the binding of its cargo to the cell surface. The complex is then internalized into endosomes. For the cargo to be effective, it must escape the endosome before it fuses with the lysosome, where it would be degraded. The design of the CPP, including the stereochemistry of its amino acids, can influence the efficiency of this endosomal escape.
Conclusion
Boc-D-Phe-Pro-OSu is a valuable reagent for the synthesis of modified peptides with enhanced stability and potentially novel biological activities. Its use in the context of Boc-SPPS allows for the straightforward incorporation of a key dipeptide motif associated with antimicrobial and cell-penetrating properties. The protocols and data provided in this guide are intended to support researchers in the effective application of this and similar reagents in their drug discovery and development efforts.
